molecular formula C23H44O4 B12695439 Dinonyl pentanedioate CAS No. 5137-27-9

Dinonyl pentanedioate

Cat. No.: B12695439
CAS No.: 5137-27-9
M. Wt: 384.6 g/mol
InChI Key: PQTCVOMLHLUVAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, di-C9-11-alkyl esters typically involves the esterification of pentanedioic acid with C9-11 alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to ensure high yields. The reaction mixture is then purified through distillation to obtain the desired ester product with high purity.

Chemical Reactions Analysis

Types of Reactions: Pentanedioic acid, di-C9-11-alkyl esters can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and the corresponding alcohols in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with other alcohols to form different esters.

    Oxidation: The ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Pentanedioic acid and C9-11 alcohols.

    Transesterification: New esters and the original alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Pentanedioic acid, di-C9-11-alkyl esters have various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Pentanedioic acid, di-C9-11-alkyl esters involves their interaction with biological membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester can interact with proteins, potentially altering their structure and function. These interactions can lead to various biological effects, depending on the specific context and concentration of the ester .

Comparison with Similar Compounds

  • Pentanedioic acid, di-C8-10-alkyl esters
  • Pentanedioic acid, di-C12-14-alkyl esters
  • Hexanedioic acid, di-C9-11-alkyl esters

Comparison: Pentanedioic acid, di-C9-11-alkyl esters are unique due to their specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to similar compounds with different alkyl chain lengths, Pentanedioic acid, di-C9-11-alkyl esters may exhibit different solubility, melting points, and reactivity. These differences can influence their suitability for various applications, making them more or less desirable depending on the specific requirements of the application .

Properties

CAS No.

5137-27-9

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

dinonyl pentanedioate

InChI

InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

PQTCVOMLHLUVAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC

Origin of Product

United States

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